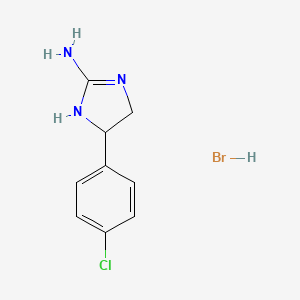

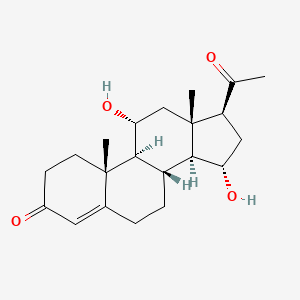

![molecular formula C23H24O5 B1195609 1,7-Bis(but-2-en-2-yl)-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1195609.png)

1,7-Bis(but-2-en-2-yl)-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one

Overview

Description

1,7-Bis(but-2-en-2-yl)-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one is a natural product found in Aspergillus unguis with data available.

Scientific Research Applications

Antibacterial and Cytotoxic Activities : Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent antibacterial and cytotoxic activities against various bacterial strains and cell lines (Mekky & Sanad, 2020).

Electrochromic Materials : İçli et al. (2010) explored donor-acceptor systems for the development of low bandgap black polymer electrochromes, which is challenging due to the complexity of designing such materials (İçli et al., 2010).

Synthesis and Antibacterial Activity of Novel Derivatives : Palekar, Damle, and Shukla (2009) synthesized a novel series of bis-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and bis-4-thiazolidinone derivatives, showing potential antibacterial activity (Palekar, Damle, & Shukla, 2009).

Tannic Acid Metabolites and Carcinogenicity : Gupta and Dani (1987) characterized tannic acid metabolites formed in vitro by rat liver microsomes and assessed their carcinogenicity using the microsomal degranulation technique (Gupta & Dani, 1987).

Synthesis of Thieno Derivatives : Mabkhot, Kheder, and Al-Majid (2010) described a facile and convenient synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) and similar derivatives, incorporating a thieno-[2,3-b]thiophene moiety (Mabkhot, Kheder, & Al-Majid, 2010).

Phenanthrene Derivatives Synthesis : Giuffrida, Kohnke, Parisi, Raymo, and Stoddart (1994) explored the synthesis of phenanthrene derivatives, demonstrating the reactivity of 4,5-dimethylbenzo[1,2-c:3,4-c']difuran as a highly reactive bisdiene (Giuffrida et al., 1994).

Electron Transporting Materials : Yin, Zhang, Peng, Zhou, Zeng, Zhu, Xie, Li, Ma, and Yang (2015) synthesized benzobisoxazole-based compounds, showing excellent thermal stabilities and ambipolar transport properties, used in phosphorescent organic light-emitting devices (Yin et al., 2015).

DFT Study of Corrosion Inhibitors : Wang, Wang, Wang, Wang, and Liu (2006) conducted a theoretical study using density functional theory on bipyrazolic-type organic compounds, to elucidate their efficiencies as corrosion inhibitors (Wang et al., 2006).

properties

IUPAC Name |

1,7-bis(but-2-en-2-yl)-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O5/c1-7-11(3)15-9-17(24)13(5)20-19(15)23(26)28-21-14(6)18(25)10-16(12(4)8-2)22(21)27-20/h7-10,24-25H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMKBGPTPXPMBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)C(=CC)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 132267 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

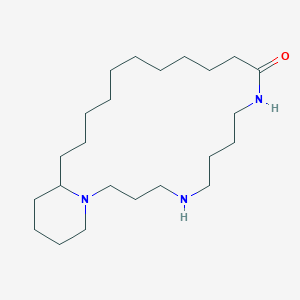

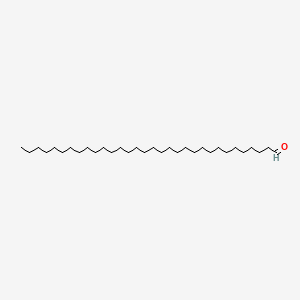

![N-[4-(4-nitrophenylphospho)butanoyl]alanine](/img/structure/B1195526.png)

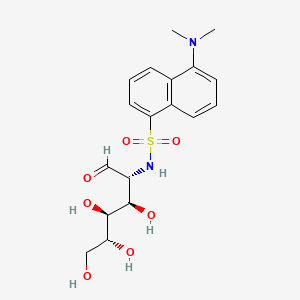

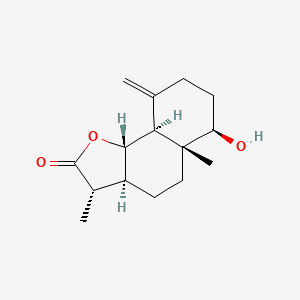

![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-[(1S)-1-hydroxyethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1195528.png)

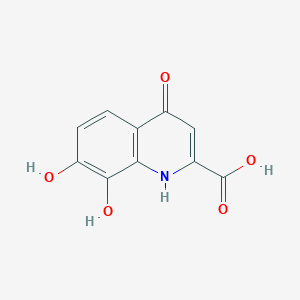

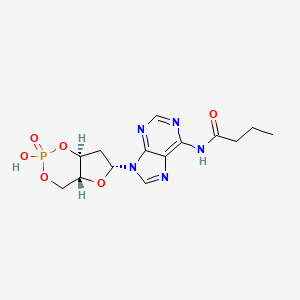

![5-[2-(4-Hydroxyphenyl)ethynyl]benzene-1,3-diol](/img/structure/B1195530.png)

![2-Methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]-6-nitrophenol](/img/structure/B1195535.png)

![[(1r)-1-Aminoethyl]phosphonic acid](/img/structure/B1195540.png)

![Trimethyl[(S)-4-amino-4-carboxybutyl] ammonium](/img/structure/B1195544.png)